molecular formula C₂₃H₃₂O₇ B1147323 21-O-Acetyl 6|A-Hydroxy Cortisol CAS No. 13096-53-2

21-O-Acetyl 6|A-Hydroxy Cortisol

Cat. No.: B1147323
CAS No.: 13096-53-2
M. Wt: 420.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

21-O-Acetyl 6|A-Hydroxy Cortisol, also known as 6|A,17-Dihydroxy-corticosterone 21-Acetate, is a protected cortisol metabolite. It is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. The compound has a molecular formula of C23H32O7 and a molecular weight of 420.50 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 21-O-Acetyl 6|A-Hydroxy Cortisol involves multiple steps, starting from cortisol or its derivatives. The acetylation of the hydroxyl group at the 21st position is a key step in the synthesis. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

21-O-Acetyl 6|A-Hydroxy Cortisol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different metabolites.

    Substitution: The acetyl group at the 21st position can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

21-O-Acetyl 6|A-Hydroxy Cortisol has several scientific research applications:

Mechanism of Action

The mechanism of action of 21-O-Acetyl 6|A-Hydroxy Cortisol involves its interaction with glucocorticoid receptors. Upon binding to the receptor, the compound forms a receptor-ligand complex that translocates into the cell nucleus. This complex binds to glucocorticoid response elements in the promoter region of target genes, regulating their expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

21-O-Acetyl 6|A-Hydroxy Cortisol is unique due to its specific acetylation at the 21st position. Similar compounds include:

The uniqueness of this compound lies in its specific structural modifications, which influence its biological activity and research applications.

Properties

IUPAC Name

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZCDTDGPVVXFM-JACZHYLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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